1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

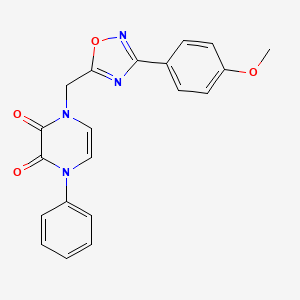

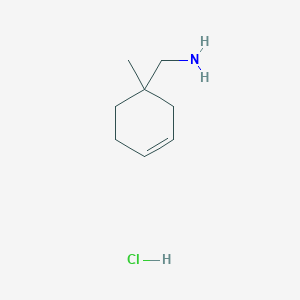

“1-(3,5-Difluorobenzyl)-2-mercaptoimidazole” is a chemical compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a mercapto group (a sulfur atom bonded to a hydrogen atom). The “3,5-Difluorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 3rd and 5th positions .

Applications De Recherche Scientifique

Synthesis and Characterization

- 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole has been synthesized and characterized for use in various scientific applications. For instance, Jebur and Ismail (2019) described the synthesis of related compounds with potential applications in inhibiting plant pathogenic fungi. Their research focused on the synthesis of new chemical compounds using 2-mercapto-5-methoxy-1H-benzimidazole, demonstrating the versatility of benzimidazole derivatives in scientific research (Jebur & Ismail, 2019).

Antimicrobial Activities

- Benzimidazole derivatives, including those similar to 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole, have been evaluated for their antimicrobial activities. Zhang et al. (2014) found that certain benzimidazole derivatives exhibited strong antibacterial and antifungal properties, potentially more potent than reference drugs (Zhang et al., 2014).

Biological Activity in HIV Research

- In HIV research, related benzimidazole compounds have shown promise as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Roth et al. (1997) and Morningstar et al. (2007) synthesized a series of 1,2-substituted benzimidazoles, demonstrating their potential to inhibit HIV-1 reverse transcriptase and their effectiveness against drug-resistant strains (Roth et al., 1997); (Morningstar et al., 2007).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, including 2-mercaptobenzimidazole, for their use in corrosion inhibition (Obot & Obi-Egbedi, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity . This interaction could lead to changes in the cellular processes controlled by the target.

Biochemical Pathways

If the compound interacts with the androgen receptor as suggested, it could influence pathways related toandrogen signaling . The downstream effects of this interaction could include changes in gene expression and cellular function.

Result of Action

If the compound acts on the androgen receptor, it could potentially influence the expression of androgen-responsive genes and affect cellular processes such as growth and differentiation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

3-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMVQUHUCQAOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876205 |

Source

|

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole | |

CAS RN |

95333-81-6 |

Source

|

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)

![ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2840791.png)

![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840795.png)

![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)

![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)